Resiquimod Resiquimod Resiquimod is an imidazoquinolinamine and Toll-like receptor (TLR) agonist with potential immune response modifying activity. Resiquimod exerts its effect through the TLR signaling pathway by binding to and activating TLR7 and 8 mainly on dendritic cells, macrophages, and B-lymphocytes. This induces the nuclear translocation of the transcription activator NF-kB as well as activation of other transcription factors. This may lead to an increase in mRNA levels and subsequent production of cytokines, especially interferon-alpha (INF-a) and other cytokines, thereby enhancing T-helper 1 (Th1) immune responses. In addition, topical application of resiquimod appears to activate Langerhans' cells, leading to an enhanced activation of T-lymphocytes. Due to its immunostimulatory activity, this agent may potentially be useful as a vaccine adjuvant.
Resiquimod is an imidazoquinoline.
A substance being studied in the treatment of some types of skin cancer. When put on the skin, resiquimod causes some immune cells to make certain chemicals that may help them kill tumor cells. It is also being studied to find out if adding it to a tumor vaccine improves the antitumor immune response. It is a type of imidazoquinoline and a type of immunomodulator.
Brand Name: Vulcanchem
CAS No.: 144875-48-9
VCID: VC0541238
InChI: InChI=1S/C17H22N4O2/c1-4-23-9-13-20-14-15(21(13)10-17(2,3)22)11-7-5-6-8-12(11)19-16(14)18/h5-8,22H,4,9-10H2,1-3H3,(H2,18,19)
SMILES: CCOCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N
Molecular Formula: C17H22N4O2
Molecular Weight: 314.4 g/mol

Resiquimod

CAS No.: 144875-48-9

Inhibitors

VCID: VC0541238

Molecular Formula: C17H22N4O2

Molecular Weight: 314.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Resiquimod - 144875-48-9

CAS No. 144875-48-9
Product Name Resiquimod
Molecular Formula C17H22N4O2
Molecular Weight 314.4 g/mol
IUPAC Name 1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol
Standard InChI InChI=1S/C17H22N4O2/c1-4-23-9-13-20-14-15(21(13)10-17(2,3)22)11-7-5-6-8-12(11)19-16(14)18/h5-8,22H,4,9-10H2,1-3H3,(H2,18,19)
Standard InChIKey BXNMTOQRYBFHNZ-UHFFFAOYSA-N
SMILES CCOCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N
Canonical SMILES CCOCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N
Appearance Solid powder
Description Resiquimod is an imidazoquinolinamine and Toll-like receptor (TLR) agonist with potential immune response modifying activity. Resiquimod exerts its effect through the TLR signaling pathway by binding to and activating TLR7 and 8 mainly on dendritic cells, macrophages, and B-lymphocytes. This induces the nuclear translocation of the transcription activator NF-kB as well as activation of other transcription factors. This may lead to an increase in mRNA levels and subsequent production of cytokines, especially interferon-alpha (INF-a) and other cytokines, thereby enhancing T-helper 1 (Th1) immune responses. In addition, topical application of resiquimod appears to activate Langerhans' cells, leading to an enhanced activation of T-lymphocytes. Due to its immunostimulatory activity, this agent may potentially be useful as a vaccine adjuvant.
Resiquimod is an imidazoquinoline.
A substance being studied in the treatment of some types of skin cancer. When put on the skin, resiquimod causes some immune cells to make certain chemicals that may help them kill tumor cells. It is also being studied to find out if adding it to a tumor vaccine improves the antitumor immune response. It is a type of imidazoquinoline and a type of immunomodulator.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms R-848; R 848; R848; S 28463; S-28463; S28463; VML-600; VML600; VML 600; Resiquimod.
Reference 1. Craft N, Birnbaum R, Quanquin N, Erfe MC, Quant C, Haskell J, Bruhn KW. Topical resiquimod protects against visceral infection with Leishmania infantum chagasi in mice. Clin Vaccine Immunol. 2014 Sep;21(9):1314-22. doi: 10.1128/CVI.00338-14. Epub 2014 Jul 16. PMID: 25030052; PMCID: PMC4178562.

2. Block MS, Nevala WK, Pang YP, Allred JB, Strand C, Markovic SN. A pilot clinical trial testing topical resiquimod and a xenopeptide as immune adjuvants for a melanoma vaccine targeting MART-1. Melanoma Res. 2019 Aug;29(4):420-427. doi: 10.1097/CMR.0000000000000556. PMID: 30520800.

3. Dockrell DH, Kinghorn GR. Imiquimod and resiquimod as novel immunomodulators. J Antimicrob Chemother. 2001 Dec;48(6):751-5. doi: 10.1093/jac/48.6.751. PMID: 11733457.
PubChem Compound 159603
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator